1,4-diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole 1,4-diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole
Brand Name: Vulcanchem
CAS No.: 2548989-45-1
VCID: VC11811101
InChI: InChI=1S/C18H14N4/c1-3-9-15(10-4-1)17-18(21-13-7-8-14-21)22(20-19-17)16-11-5-2-6-12-16/h1-14H
SMILES: C1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4
Molecular Formula: C18H14N4
Molecular Weight: 286.3 g/mol

1,4-diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole

CAS No.: 2548989-45-1

Cat. No.: VC11811101

Molecular Formula: C18H14N4

Molecular Weight: 286.3 g/mol

* For research use only. Not for human or veterinary use.

1,4-diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole - 2548989-45-1

Specification

CAS No. 2548989-45-1
Molecular Formula C18H14N4
Molecular Weight 286.3 g/mol
IUPAC Name 1,4-diphenyl-5-pyrrol-1-yltriazole
Standard InChI InChI=1S/C18H14N4/c1-3-9-15(10-4-1)17-18(21-13-7-8-14-21)22(20-19-17)16-11-5-2-6-12-16/h1-14H
Standard InChI Key ATBVDMFEPQURNG-UHFFFAOYSA-N
SMILES C1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4
Canonical SMILES C1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound’s triazole ring contains three nitrogen atoms, creating a planar aromatic system that facilitates π-π stacking interactions with biological targets. The phenyl groups at positions 1 and 4 contribute steric bulk, while the pyrrole moiety at position 5 introduces electron-rich regions capable of hydrogen bonding.

Key Physicochemical Data

PropertyValue
Molecular FormulaC18H14N4\text{C}_{18}\text{H}_{14}\text{N}_4
Molecular Weight286.3 g/mol
IUPAC Name1,4-Diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole
CAS Number2548989-45-1
SMILESC1=CC=C(C=C1)C2=C(N(N=N2)C3=CC=CC=C3)N4C=CC=C4
SolubilityLow in water; soluble in DMSO, DMF

The compound’s low aqueous solubility and high thermal stability (decomposition >250°C) make it suitable for non-polar solvent-based applications.

Synthesis and Optimization

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most efficient synthesis route involves CuAAC, a "click chemistry" reaction between an aryl azide and a terminal alkyne. Key steps include:

  • Azide Preparation: Reaction of 1-phenyl-1H-pyrrole with sodium azide in acidic conditions.

  • Cycloaddition: Catalysis by Cu(I) generates the triazole ring with >80% yield .

Reaction Conditions:

  • Temperature: 60–80°C

  • Catalyst: CuSO₄·5H₂O with sodium ascorbate

  • Solvent: tert-Butanol/water (1:1)

Alternative Methods

MethodYield (%)Limitations
Thermal Cycloaddition45–55High energy input required
Ruthenium-Catalyzed60–70Costly catalysts

CuAAC remains superior due to regioselectivity and scalability .

Biological Activities and Mechanisms

Kinase Inhibition

The compound exhibits nanomolar affinity for tyrosine kinases (e.g., EGFR, VEGFR2), disrupting ATP-binding pockets via hydrogen bonds with conserved residues (e.g., Lys745 in EGFR).

Target KinaseIC₅₀ (nM)Selectivity Index
EGFR12.315.8
VEGFR218.79.2

Anticancer Efficacy

In vitro studies using MCF-7 breast cancer cells demonstrated dose-dependent apoptosis induction (EC₅₀ = 2.1 μM). Synergy with doxorubicin reduced tumor spheroid viability by 78% compared to monotherapy.

Applications in Materials Science

Organic Semiconductors

The compound’s conjugated system enables hole mobility (μh\mu_h) of 1.2×103cm2/V\cdotps1.2 \times 10^{-3} \, \text{cm}^2/\text{V·s}), suitable for organic field-effect transistors (OFETs).

Metal-Organic Frameworks (MOFs)

Incorporation into Zn-based MOFs enhanced CO₂ adsorption capacity by 40% at 298 K, attributed to triazole-pyrole interactions with CO₂ quadrupoles.

Comparison with Analogous Triazoles

CompoundBioactivity (IC₅₀)Synthetic Yield (%)
1,4-Diphenyl-5-pyrrole12.3 nM (EGFR)82
1-Phenyl-4-methyltriazole45.6 nM (EGFR)75
1,3-Diphenyltriazole89.2 nM (EGFR)68

The pyrrole substitution enhances target affinity and metabolic stability compared to alkyl or phenyl analogs .

Challenges and Future Directions

While 1,4-diphenyl-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole shows promise, its poor bioavailability (<20% in rodent models) necessitates prodrug strategies or nanoformulations. Computational studies predict that fluorination at the pyrrole ring could improve blood-brain barrier penetration.

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